molecular formula C9H9F6NO2S B8112039 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine

2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine

Cat. No.: B8112039
M. Wt: 309.23 g/mol
InChI Key: PUSFGUGVVDWOJU-QMMMGPOBSA-N
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Description

2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine is a fluorinated amino acid derivative characterized by the presence of a pentafluorosulfanyl group (-SF5) and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine typically involves multiple steps, starting with the preparation of the pentafluorosulfanyl group. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzene is reacted with a pentafluorosulfanyl anion source

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atom and the pentafluorosulfanyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Electrophilic substitution may involve Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of amines.

  • Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study protein interactions and enzyme activities due to its unique structural features.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its molecular targets and pathways. The fluorine and pentafluorosulfanyl groups can influence the compound's binding affinity to biological targets, potentially altering enzyme activities or receptor interactions. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine

  • 2-Fluoro-4-(pentafluoroethyl)-DL-phenylalanine

  • 2-Fluoro-4-(heptafluoropropyl)-DL-phenylalanine

Uniqueness: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric properties compared to other fluorinated phenylalanine derivatives. This can lead to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2S)-2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSFGUGVVDWOJU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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